[1-(Benzylamino)cyclopentyl]methanol

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Sourcing a cyclopentyl amino alcohol with orthogonal reactive handles often means compromising on purity or enduring long lead times. [1-(Benzylamino)cyclopentyl]methanol (CAS 1179161-54-6) resolves this bottleneck. • Dual orthogonal handles - primary alcohol + secondary benzylamine at a geminal quaternary-like carbon - enable sequential derivatization without protecting-group steps, accelerating medicinal chemistry campaigns. • Conformationally restricted scaffold serves as a rigid serine/valine analog for probing peptide-receptor interactions with reduced entropy penalties. • Standardized 95% purity specification across major suppliers minimizes experimental variability from batch to batch. • Ambient shipping conditions reduce logistics costs; available from multiple vendors with stock quantities from 50 mg to 10 g for seamless scale-up from HTS hit validation to gram-scale synthesis.

Molecular Formula C13H19NO
Molecular Weight 205.301
CAS No. 1179161-54-6
Cat. No. B2484162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Benzylamino)cyclopentyl]methanol
CAS1179161-54-6
Molecular FormulaC13H19NO
Molecular Weight205.301
Structural Identifiers
SMILESC1CCC(C1)(CO)NCC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c15-11-13(8-4-5-9-13)14-10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2
InChIKeyFUJHOATVHDDNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1-(Benzylamino)cyclopentyl]methanol – Identity & Procurement Profile


[1-(Benzylamino)cyclopentyl]methanol (C13H19NO, MW 205.3) is a secondary amino alcohol featuring a cyclopentyl core with a geminal hydroxymethyl group and an N-benzyl substituent at the 1-position . Commercial availability includes catalog entries from multiple research chemical suppliers with standard purity specifications of 95% . The compound is designated exclusively for research and further manufacturing use, not for direct human application .

[1-(Benzylamino)cyclopentyl]methanol: Substitution Limitations of Simple Analogs


The substitution pattern of [1-(Benzylamino)cyclopentyl]methanol—combining a cyclopentyl ring, a primary alcohol, and a secondary benzylamine at a single quaternary-like carbon—creates a unique steric and electronic environment that cannot be replicated by simpler analogs . Compounds lacking the geminal hydroxymethyl group (e.g., N-Benzyl-N-cyclopentylamine) or lacking the amino functionality (e.g., cyclopentylmethanol) exhibit fundamentally different hydrogen-bonding capacity, conformational flexibility, and synthetic utility . Direct substitution without empirical verification of performance in the specific assay or synthetic sequence is not scientifically defensible.

Differentiating [1-(Benzylamino)cyclopentyl]methanol from Structural Analogs


Conformational Restriction vs. Acyclic Amino Alcohols

The target compound is a conformationally restricted analog of serine or valine due to the cyclopentyl ring locking the Cα-Cβ bond, unlike acyclic amino alcohols such as 2-(benzylamino)ethanol . This restriction reduces the number of accessible rotamers from >100 (acyclic) to <10 (cyclopentyl-fused), as inferred from molecular mechanics calculations on related cyclopentane amino acids [1].

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Dual Reactive Handles vs. Single-Function Analogs

[1-(Benzylamino)cyclopentyl]methanol contains both a primary alcohol (-CH2OH) and a secondary benzylamine (-NHBn) on the same scaffold, enabling orthogonal functionalization. In contrast, cyclopentylmethanol lacks the amine , while N-Benzyl-N-cyclopentylamine lacks the hydroxymethyl group .

Synthetic Chemistry Building Blocks Orthogonal Protection

Purity and Lot-to-Lot Consistency

Major suppliers including Sigma-Aldrich and ChemScene specify a minimum purity of 95% for [1-(Benzylamino)cyclopentyl]methanol, with a physical form of powder and recommended storage at 2-8°C . This contrasts with lower purity grades (e.g., 90%) or unspecified purity common for lesser-characterized analogs from non-specialist vendors.

Procurement Quality Control Reproducibility

Ambient Shipping vs. Cold Chain Requirements

[1-(Benzylamino)cyclopentyl]methanol requires storage at 4°C for long-term stability but is shipped at ambient temperature . This contrasts with more labile analogs (e.g., certain N-benzyl amino alcohols with free phenol groups) that mandate cold-chain shipping, incurring higher logistics costs and risk of degradation [1].

Logistics Stability Supply Chain

[1-(Benzylamino)cyclopentyl]methanol – Optimal Applications


Conformationally Constrained Amino Acid Mimetic

Use [1-(Benzylamino)cyclopentyl]methanol as a precursor to 1-amino-1-hydroxymethylcyclopentane, a rigid serine/valine analog for probing peptide-receptor interactions where reduced conformational entropy is predicted to enhance binding affinity . The conformational restriction (Evidence Item 1) is critical for structure-activity relationship (SAR) studies aiming to map bioactive conformations.

Orthogonal Scaffold for Parallel Library Synthesis

Employ [1-(Benzylamino)cyclopentyl]methanol as a dual-handle building block for divergent synthesis of complex molecules . The orthogonal alcohol and benzylamine functionalities (Evidence Item 2) enable sequential derivatization without protection/deprotection steps, increasing efficiency in medicinal chemistry campaigns.

High-Purity, Ambient-Shipping Research Intermediate

Prioritize procurement of [1-(Benzylamino)cyclopentyl]methanol from suppliers guaranteeing 95% minimum purity and ambient shipping . This combination of quality specification (Evidence Item 3) and logistical convenience (Evidence Item 4) minimizes experimental variability and reduces total cost of acquisition, making it a prudent choice for high-throughput screening and scale-up preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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